REACTION_CXSMILES
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[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]([C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][N:13]=[CH:12]2)#[N:8]>C1COCC1>[NH2:8][CH2:7][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][N:13]=[CH:12]2 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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0.64 g
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Type
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reactant
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Smiles
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C(#N)C=1C=C2C=NNC2=CC1
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After 0.5 h the reaction mixture was warmed
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Duration
|
0.5 h
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Type
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TEMPERATURE
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Details
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to reflux for 2 h
|
Duration
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2 h
|
Type
|
CUSTOM
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Details
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quenched by the careful addition of water (0.76 mL), 1.0 N sodium hydroxide (0.76 mL), and water (2.28 mL)
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Type
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FILTRATION
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Details
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This mixture was filtered through a pad of celite
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Type
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WASH
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Details
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washed with THF/MeOH (3:1, 300 mL)
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Type
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CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
provided a solid which
|
Type
|
CUSTOM
|
Details
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was purified via flash column chromatography (25×150 mm column; elution with MeOH:CH2Cl2:CH2Cl2 saturated with NH3, 10:60:30)
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Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C2C=NNC2=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |